molecular formula C13H5Br3F3N3O4 B120668 Desmethyl Bromethalin CAS No. 57729-86-9

Desmethyl Bromethalin

Cat. No.: B120668
CAS No.: 57729-86-9
M. Wt: 563.9 g/mol
InChI Key: INVHIPJJDSPNJY-UHFFFAOYSA-N
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Description

Desmethyl Bromethalin is a complex organic compound characterized by the presence of nitro, bromo, and trifluoromethyl groups attached to an aniline backbone

Mechanism of Action

Desmethyl Bromethalin, also known as Desmethylbromethalin or 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline, is a potent neurotoxic compound that has a unique mechanism of action .

Target of Action

The primary target of this compound is the central nervous system (CNS) . It specifically targets the mitochondria in neuronal cells .

Mode of Action

This compound acts by uncoupling mitochondrial oxidative phosphorylation . This interaction with its target leads to a decrease in the synthesis of adenosine triphosphate (ATP) . The decreased ATP inhibits the activity of the Na/K ATPase enzyme , leading to a subsequent buildup of cerebral spinal fluid (CSF) and vacuolization of myelin .

Biochemical Pathways

The uncoupling of mitochondrial oxidative phosphorylation disrupts the normal biochemical pathways in the cell. The decrease in ATP synthesis affects the energy-dependent sodium-potassium pump , leading to an imbalance in the ionic concentration . This imbalance results in the accumulation of sodium ions inside the cells, causing water to move into the cells, leading to cellular swelling .

Pharmacokinetics

This compound is rapidly absorbed from the intestines and transported to the liver, where it is metabolized . Its high lipid solubility allows it to penetrate the CNS effectively .

Result of Action

The result of this compound’s action is an increase in intracranial pressure due to the buildup of CSF . This increased pressure permanently damages neuronal axons . The damage to the CNS can lead to severe symptoms such as paralysis, convulsions, and even death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and light, leading to the formation of breakdown products . Furthermore, the compound’s toxicity may be influenced by the animal’s age, diet, and overall health status . .

Biochemical Analysis

Biochemical Properties

Desmethyl Bromethalin acts by uncoupling mitochondrial oxidative phosphorylation . This results in a depletion of adenosine triphosphate (ATP) from the cell, causing impairment of the sodium-potassium pump . The reduction in ATP production and the subsequent disruption of sodium-potassium gradients lead to cerebral edema, increased cerebrospinal fluid pressure, clonic convulsions, respiratory arrest, and death .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by causing a decrease in ATP synthesis . This decreased ATP inhibits the activity of the Na/K ATPase enzyme, thereby leading to a subsequent buildup of cerebral spinal fluid (CSF) and vacuolization of myelin .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism to n-desmethyl-bromethalin and uncoupling mitochondrial oxidative phosphorylation . This causes a decrease in ATP synthesis, which inhibits the activity of the Na/K ATPase enzyme . The excess CSF results in increased intracranial pressure, which in turn permanently damages neuronal axons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Physicochemical breakdown of bromethalin produces multiple unique products with discernible mass spectra . Two principal breakdown products are isomeric with one another and involve the release of both fluorine and methyl groups to develop dehydrofluorodesmethylbromethalin products .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Large doses lead to an acute onset of clinical signs within 2 to 12 hours of ingestion . Lower doses tend to exhibit a prolonged time course with clinical signs developing 2–4 days after ingestion .

Metabolic Pathways

This compound is rapidly absorbed from the intestines and transported to the liver, where it is metabolized to its more potent and active metabolite . This metabolite is highly lipid-soluble and therefore penetrates the central nervous system where it inhibits oxidative phosphorylation .

Transport and Distribution

This compound is rapidly absorbed from the intestines and transported to the liver . Both the parent compound and its metabolite are lipid-soluble and capable of crossing the blood-brain barrier .

Subcellular Localization

This compound is localized in specific cellular compartments. Particularly in highly complex cells, it is not distributed homogeneously throughout cells but is localized in specific cellular compartments . The predominant mechanism of this compound localization is the directed transport of transcripts along with a polarized cytoskeletal network .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Bromethalin typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of nitro groups to the aniline ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Addition of bromine atoms to the phenyl ring using bromine or a bromine source like N-bromosuccinimide (NBS).

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can undergo further oxidation under strong oxidizing conditions.

    Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing groups.

    Reduction: Formation of diamines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with multiple functional groups can act as catalysts or catalyst precursors in organic reactions.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Pharmaceuticals: Potential use in drug design and development due to its complex structure and functional groups.

    Biological Studies: Used as a probe or reagent in biochemical assays.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to its aromatic structure and functional groups.

    Agriculture: Potential use in the synthesis of agrochemicals like pesticides or herbicides.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroaniline: Lacks the bromine and trifluoromethyl groups.

    2,4,6-Tribromoaniline: Lacks the nitro and trifluoromethyl groups.

    2,4-Dinitro-6-(trifluoromethyl)aniline: Lacks the bromine groups.

Properties

IUPAC Name

2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Br3F3N3O4/c14-5-1-8(15)12(9(16)2-5)20-11-7(13(17,18)19)3-6(21(23)24)4-10(11)22(25)26/h1-4,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVHIPJJDSPNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)NC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Br3F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073567
Record name 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57729-86-9
Record name Benzenamine, 2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057729869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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